REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([O:11]C3CCCCO3)[C:5]=2[O:4][C:3]1=[O:18].Cl>CO>[OH:11][C:10]1[C:5]2[O:4][C:3](=[O:18])[N:2]([CH3:1])[C:6]=2[CH:7]=[CH:8][CH:9]=1
|
Name
|
3-methyl-7-(tetrahydropyran-2-yloxy)-2(3H)-benzoxazolone
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
CN1C(OC2=C1C=CC=C2OC2OCCCC2)=O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized with diisopropyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC=2N(C(OC21)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164 mg | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |